
ARL67156
Vue d'ensemble
Description
ARL 67156 est un inhibiteur de petite molécule qui cible l'ecto-ATPase, CD39 et CD73. Il s'agit également d'un inhibiteur compétitif de NTPDase1 (CD39), NTPDase3 et NPP1. Ce composé est utilisé en recherche scientifique pour sa capacité à inhiber la dégradation de l'adénosine triphosphate (ATP) et de l'adénosine diphosphate (ADP), ce qui le rend précieux dans les études liées à la maladie valvulaire aortique calcifique, à l'asthme et à d'autres affections .
Mécanisme D'action
Target of Action
ARL 67156 primarily targets ecto-ATPase , specifically NTPDase1 (CD39), NTPDase3, and NPP1 . These enzymes are involved in the hydrolysis of extracellular nucleoside tri- and diphosphates .
Mode of Action
ARL 67156 acts as a competitive inhibitor of its targets . It competes with ATP for binding to the active sites of these enzymes, thereby reducing their activity . This results in an increased extracellular concentration of ATP and a reduced formation of AMP .
Biochemical Pathways
The inhibition of NTPDase1, NTPDase3, and NPP1 by ARL 67156 affects the purinergic signaling pathway . This pathway involves the hydrolysis of extracellular ATP to ADP and further to AMP
Méthodes De Préparation
La synthèse d'ARL 67156 implique la préparation de sa forme hydrate de sel trisodique. La voie de synthèse comprend généralement les étapes suivantes :
Matières de départ : La synthèse commence avec les analogues de nucléotides appropriés.
Conditions de réaction : La réaction implique l'utilisation de groupes bromométhylène pour former le pont β, γ-dibromométhylène, qui est crucial pour la stabilité et l'activité du composé.
Purification : Le produit est purifié par chromatographie liquide haute performance (HPLC) pour obtenir une pureté ≥ 98 %.
Les méthodes de production industrielle d'ARL 67156 ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche.
Analyse Des Réactions Chimiques
ARL 67156 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont moins courantes pour ARL 67156 en raison de sa structure stable.
Réactions de substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses groupes bromométhylène.
Hydrolyse : ARL 67156 est résistant à l'hydrolyse, ce qui le rend stable dans les systèmes biologiques.
Les réactifs couramment utilisés dans ces réactions comprennent le brome et divers nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des analogues plus stables du composé d'origine.
Applications de recherche scientifique
ARL 67156 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier l'inhibition de l'ecto-ATPase et des enzymes associées.
Biologie : ARL 67156 est utilisé dans la recherche sur les processus cellulaires impliquant l'ATP et l'ADP.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la maladie valvulaire aortique calcifique et l'asthme.
Mécanisme d'action
ARL 67156 exerce ses effets en inhibant l'activité de l'ecto-ATPase. Il entre en compétition avec l'ATP et l'ADP au niveau du site actif de l'enzyme, empêchant leur dégradation. Cette inhibition conduit à des niveaux accrus d'ATP et d'ADP extracellulaires, ce qui peut moduler divers processus cellulaires. Les cibles moléculaires d'ARL 67156 comprennent CD39, CD73, NTPDase1, NTPDase3 et NPP1 .
Applications De Recherche Scientifique
Cancer Research
ARL67156 has been investigated for its potential to enhance the efficacy of immune responses against tumors. A study demonstrated that this compound enhances natural killer cell cytotoxicity against gastric cancer cells both in vitro and in vivo. The compound's inhibition of CD39 leads to increased extracellular ATP levels, which can potentiate immune responses against cancer cells .
Cardiovascular Studies
In cardiovascular research, this compound has been utilized to explore the effects of ATP accumulation on endothelial function. It was shown that inhibiting ecto-nucleotide degradation with this compound can protect against reperfusion injury by maintaining higher levels of extracellular ATP during ischemic events . This application highlights its potential in therapeutic strategies for heart diseases.
Neurological Studies
This compound has also been applied in studies related to neurological functions. Its ability to inhibit ecto-nucleotidases allows researchers to investigate the role of ATP in neurotransmission and neuroprotection. For instance, it has been used to assess the modulation of purinergic signaling in smooth muscle tissues, revealing insights into gastrointestinal motility and muscle contraction dynamics .
Structural Characterization and SAR Studies
The structural modifications of this compound have led to further insights into structure-activity relationships (SAR). Researchers have explored various derivatives to enhance potency and selectivity towards CD39 and other ecto-nucleotidases. Docking studies have provided valuable information on binding modes, facilitating the design of more effective inhibitors .
Limitations and Future Directions
While this compound is widely used in research, its moderate potency and metabolic stability remain areas for improvement. Future studies are needed to fully characterize its pharmacokinetics and long-term effects in vivo. Additionally, exploring new derivatives may yield compounds with enhanced selectivity and efficacy for therapeutic applications.
Comparaison Avec Des Composés Similaires
ARL 67156 est unique en raison de son pont β, γ-dibromométhylène, qui lui confère une stabilité métabolique. Des composés similaires comprennent :
Polyoxotungstate de sodium (POM-1) : Un autre inhibiteur de NTPDase, mais avec des propriétés structurelles et une efficacité différentes.
Analogues de l'adénosine triphosphate : Divers analogues qui inhibent l'ecto-ATPase, mais peuvent manquer de la stabilité d'ARL 67156.
ARL 67156 se distingue par son inhibition sélective et sa stabilité, ce qui en fait un choix privilégié dans de nombreuses applications de recherche.
Activité Biologique
ARL67156, also known as N6,N6-diethyl-β,γ-dibromomethylene-ATP, is a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (NTPDase) enzymes and has been widely used in pharmacological research to study purinergic signaling. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, specificity, and implications in various biological contexts.
This compound functions primarily as an inhibitor of ecto-ATPases, particularly targeting NTPDase1, NTPDase3, and NPP1. It was first characterized for its ability to inhibit ATP hydrolysis in blood cells and has since been shown to affect various tissues across different species. The compound's structure includes a dibromomethylene moiety that enhances its stability against hydrolysis by ectonucleotidases, making it a valuable tool for studying purinergic receptors and nucleotide metabolism .
Inhibition Profile
The inhibition constants (K_i) for this compound against several ecto-nucleotidases are as follows:
Ecto-Nucleotidase | K_i (μM) |
---|---|
NTPDase1 (human) | 11 ± 3 |
NTPDase3 (human) | 18 ± 4 |
NPP1 (human) | 12 ± 3 |
NTPDase2 (human) | Weakly inhibited |
Ecto-5'-nucleotidase | Not effectively inhibited |
These values indicate that this compound is a weak competitive inhibitor for the aforementioned enzymes at concentrations typically used in experimental settings (50–100 μM) .
Biological Implications
This compound's inhibition of ecto-nucleotide hydrolysis has significant implications for purinergic signaling. By prolonging the presence of ATP at P2 receptors, it can enhance the physiological responses mediated by ATP. For instance, studies have shown that this compound can potentiate contractions in smooth muscle tissues when ATP is present, suggesting that its effects may be mediated through accumulated ADP rather than ATP itself .
Case Study: Effects on Smooth Muscle
In experiments conducted on mouse colon tissue, this compound was found to have differential effects on the degradation of ATP and ADP. While it did not significantly inhibit the degradation of extracellular ATP, it appeared to inhibit the formation of AMP from ADP. This suggests that this compound may selectively modulate purinergic signaling pathways by affecting ADP metabolism rather than directly inhibiting ATP degradation .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of this compound derivatives to enhance its inhibitory potency and selectivity. Modifications at the N6 and N8 positions of the adenine ring have been explored to develop more potent inhibitors against CD39 and other ecto-nucleotidases . These efforts aim to refine this compound's application in both basic research and potential therapeutic contexts.
Propriétés
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFKEOLRYLPJG-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2N5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017960 | |
Record name | ARL 67156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160928-38-1 | |
Record name | ARL 67156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ARL 67156?
A1: ARL 67156 acts as a competitive inhibitor of ecto-ATPases. [, , , , ] These enzymes are responsible for the breakdown of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and ultimately adenosine. By inhibiting this degradation, ARL 67156 potentiates the effects of extracellular ATP. [, ]
Q2: How does ARL 67156 affect purinergic signaling?
A2: By inhibiting ecto-ATPases, ARL 67156 increases the concentration and duration of action of extracellular ATP. [, , , ] This potentiates ATP's effects on various purinergic receptors (P2X and P2Y) expressed on different cell types. [, , ] This modulation of purinergic signaling has been observed in various tissues, including smooth muscle, endothelium, and immune cells. [, , , ]
Q3: Can you provide specific examples of how ARL 67156 influences physiological processes?
A3: In the guinea pig vas deferens, ARL 67156 enhances sympathetic purinergic neurotransmission, leading to potentiated contractions. [, ] In rat pial arterioles, ARL 67156 significantly reduces nerve stimulation-evoked dilation, indicating a role for ATP hydrolysis in this process. [] ARL 67156 also influences calcium signaling in various cell types, including human keratinocytes, by modulating extracellular ATP levels. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.